

Does Pingbeimine C have a better safety profile than cisplatin?

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

[Get Quote](#)

Comparative Safety Profile: Pingbeimine C vs. Cisplatin

A comprehensive evaluation of the safety profiles of **Pingbeimine C** and the widely-used chemotherapeutic agent cisplatin is currently not feasible due to a significant lack of available data for **Pingbeimine C**. While extensive research documents the considerable toxicity of cisplatin, scientific literature containing specific preclinical or clinical safety and toxicity data for **Pingbeimine C** is not publicly available.

Pingbeimine C is identified as a steroidal alkaloid derived from plants of the *Fritillaria* genus. Traditional use of *Fritillaria* bulbs for respiratory conditions suggests a generally low toxicity profile. For instance, the median lethal dose (LD50) of a water extract of *Fritillaria thunbergii* in mice has been reported as 52.2 mg/kg. Another related alkaloid, Peimine, is considered safe for consumption, largely attributed to its low oral bioavailability, despite some in vitro studies indicating potential for cardiac ion channel interaction. However, this general information on related compounds does not provide a sufficient basis for a direct safety comparison with cisplatin.

In contrast, cisplatin's safety profile is well-characterized and marked by significant dose-limiting toxicities. The following sections detail the known adverse effects and mechanism of action of cisplatin.

Cisplatin: An Overview of its Safety Profile

Cisplatin is a potent and widely used chemotherapeutic agent effective against a range of cancers, including testicular, ovarian, bladder, and lung cancers.[1][2][3] Its clinical utility is often limited by a narrow therapeutic window and a high incidence of severe adverse effects.

Mechanism of Action and Toxicity

Cisplatin exerts its anticancer effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][4] This mechanism, however, is not specific to cancer cells and also affects healthy, rapidly dividing cells in the body, leading to its characteristic side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pingbeimine C | C₂₇H₄₃NO₆ | CID 195576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fritillaria steroidal alkaloids and their multi-target therapeutic mechanisms: insights from network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Does Pingbeimine C have a better safety profile than cisplatin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192117#does-pingbeimine-c-have-a-better-safety-profile-than-cisplatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com